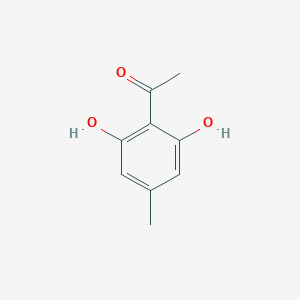
2,4'-Dibromoacetophenone
Übersicht
Beschreibung
2,4’-Dibromoacetophenone: is an organic compound with the molecular formula C8H6Br2O . It is a derivative of acetophenone, where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use in organic synthesis and as a reagent in various chemical reactions.
Wirkmechanismus
Target of Action
2,4’-Dibromoacetophenone is a phenyl α-bromomethyl ketone compound that acts as a cell-permeable, non-ATP competitive inhibitor of GSK-3β .
Biochemical Pathways
The primary biochemical pathway affected by 2,4’-Dibromoacetophenone is the GSK-3β pathway. GSK-3β is involved in numerous cellular processes, including cell division, proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 2,4’-Dibromoacetophenone can potentially influence these processes .
Result of Action
The molecular and cellular effects of 2,4’-Dibromoacetophenone’s action largely depend on its inhibition of GSK-3β. This can lead to changes in cell division, proliferation, differentiation, and apoptosis . .
Biochemische Analyse
Biochemical Properties
2,4’-Dibromoacetophenone plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with glycogen synthase kinase-3 beta (GSK-3β), where it acts as a non-ATP competitive inhibitor with an IC50 value of 0.5 μM . This interaction is crucial as GSK-3β is involved in numerous cellular processes, including glycogen metabolism, cell signaling, and gene expression. Additionally, 2,4’-Dibromoacetophenone is used in the protection of phenols and carboxylic acids, further highlighting its versatility in biochemical applications .
Cellular Effects
2,4’-Dibromoacetophenone has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GSK-3β can lead to alterations in the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis . Furthermore, 2,4’-Dibromoacetophenone’s role in esterification reactions can impact cellular metabolism by modifying the availability and activity of carboxylic acids and phenols within the cell .
Molecular Mechanism
The molecular mechanism of 2,4’-Dibromoacetophenone involves its interaction with biomolecules, particularly enzymes. As mentioned earlier, it inhibits GSK-3β by binding to a site distinct from the ATP-binding site, thereby preventing the enzyme’s activity without competing with ATP . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, 2,4’-Dibromoacetophenone can undergo condensation reactions with aldehydes, forming α,β-unsaturated ketones, which can further participate in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dibromoacetophenone can change over time. The compound is stable under standard storage conditions but can degrade when exposed to strong bases, strong reducing agents, or strong oxidizing agents . Long-term studies have shown that its inhibitory effects on GSK-3β can persist, leading to sustained alterations in cellular function and signaling pathways
Dosage Effects in Animal Models
The effects of 2,4’-Dibromoacetophenone vary with different dosages in animal models. At lower doses, it effectively inhibits GSK-3β without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and potential disruption of normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects on GSK-3β become detrimental, emphasizing the importance of dosage optimization in experimental settings .
Metabolic Pathways
2,4’-Dibromoacetophenone is involved in various metabolic pathways. It interacts with enzymes such as GSK-3β and participates in esterification reactions with carboxylic acids . These interactions can influence metabolic flux and the levels of metabolites within the cell. Additionally, its role in forming α,β-unsaturated ketones through condensation reactions with aldehydes highlights its involvement in metabolic pathways related to ketone synthesis and utilization .
Transport and Distribution
Within cells and tissues, 2,4’-Dibromoacetophenone is transported and distributed through interactions with transporters and binding proteins. Its cell-permeable nature allows it to readily enter cells and exert its biochemical effects . The compound’s distribution within tissues can be influenced by factors such as its solubility and interactions with cellular components. Understanding its transport and distribution is crucial for optimizing its use in biochemical applications and experimental studies .
Subcellular Localization
The subcellular localization of 2,4’-Dibromoacetophenone can affect its activity and function. It is known to localize in various cellular compartments, including the cytoplasm and potentially the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The precise subcellular distribution of 2,4’-Dibromoacetophenone can impact its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: One common method involves the bromination of acetophenone.
Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Condensation Reactions: 2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids, where it acts as a reagent to form esters.
Common Reagents and Conditions:
Tin(II) Chloride (SnCl2): Used in condensation reactions to form α,β-unsaturated ketones.
Samarium(III) Iodide (SmI3): Another reagent for condensation reactions.
Sulfuric Acid (H2SO4): Used as a supporting electrolyte in biphasic electrolysis for α-bromination.
Major Products:
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esters: Formed through esterification of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Reagent for Analysis: Used as a reagent for the analysis of fatty acids by high-performance liquid chromatography (HPLC) as 4-bromophenacyl esters.
Protection of Functional Groups: Employed in the protection of phenols and carboxylic acids during synthesis.
Biology and Medicine:
Inhibitor Studies: Used in studies involving the inhibition of protein tyrosine phosphatases, which are important in cellular signaling pathways.
Industry:
Vergleich Mit ähnlichen Verbindungen
2-Bromoacetophenone: Similar structure but with only one bromine atom at the 2 position.
4’-Bromoacetophenone: Bromine atom at the 4 position only.
2,3’-Dibromoacetophenone: Bromine atoms at the 2 and 3 positions.
2-Bromo-4’-methylacetophenone: Bromine at the 2 position and a methyl group at the 4 position.
Uniqueness: 2,4’-Dibromoacetophenone is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and usefulness in various chemical reactions compared to its mono-brominated counterparts.
Eigenschaften
IUPAC Name |
2-bromo-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSFKCZZIXQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059201 | |
| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | p-Bromophenacyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-73-0 | |
| Record name | 4-Bromophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromophenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dibromoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dibromoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

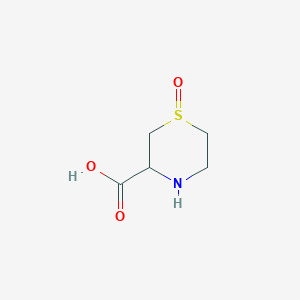

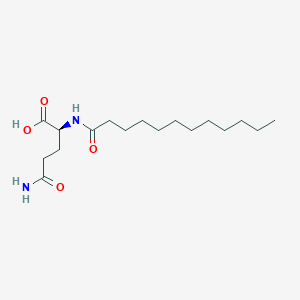
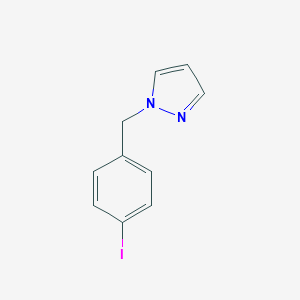
![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)
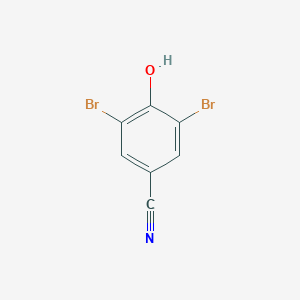

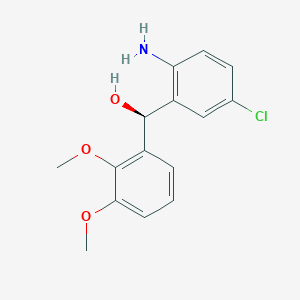
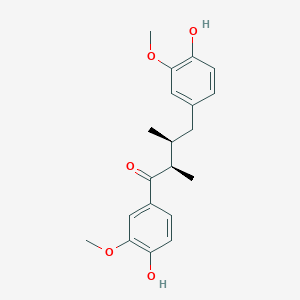

![1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B128313.png)
